molecular formula C24H30N2O6 B2896365 1-(3-(diethylamino)propyl)-5-(2,5-dimethoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 638134-36-8

1-(3-(diethylamino)propyl)-5-(2,5-dimethoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No. B2896365
CAS RN: 638134-36-8
M. Wt: 442.512
InChI Key: MJIIXAKEWBUJOH-UHFFFAOYSA-N
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Description

1-(3-(diethylamino)propyl)-5-(2,5-dimethoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H30N2O6 and its molecular weight is 442.512. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research on pyrrole derivatives, such as the synthesis and characterization of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC), involves aldol condensation processes. These processes indicate that compounds with furan and pyrrole units can be synthesized through specific reactions, providing insights into the synthetic routes that might be applicable to our compound of interest. These synthesis methods involve the use of strong hydroxyl bases as catalysts and are characterized by spectroscopic analyses (Singh et al., 2014).

Catalytic Activity

The catalyzed enantioselective intramolecular addition of tertiary enamides to ketones, producing highly enantioenriched 1H-pyrrol-2(3H)-one derivatives, showcases the catalytic applications of compounds bearing pyrrolone units. This suggests potential for catalytic roles in organic synthesis, where specific stereochemistry is desired (Yang et al., 2009).

Antitumor Activity

Compounds structurally related to the one of interest, specifically those with modifications on side chains and intercalating heterocycles, have shown important antitumor properties. This suggests that derivatives of the compound could potentially be explored for their antitumor activities, following modifications that might enhance their cytotoxicity against certain cancer cell lines (Rivalle et al., 1983).

Structural Characterization and Computational Studies

The structural characterization and computational studies of pyrrole heterocyclic systems bearing amino acid units, including novel pyrrol-3-ones, provide a basis for understanding the electronic and structural properties of such compounds. These studies, which include quantum chemical calculations, might offer a foundation for predicting the behavior and reactivity of the compound of interest in various chemical environments (Koca et al., 2014).

properties

IUPAC Name

1-[3-(diethylamino)propyl]-2-(2,5-dimethoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O6/c1-5-25(6-2)12-8-13-26-21(17-15-16(30-3)10-11-18(17)31-4)20(23(28)24(26)29)22(27)19-9-7-14-32-19/h7,9-11,14-15,21,28H,5-6,8,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIIXAKEWBUJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(diethylamino)propyl)-5-(2,5-dimethoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one

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